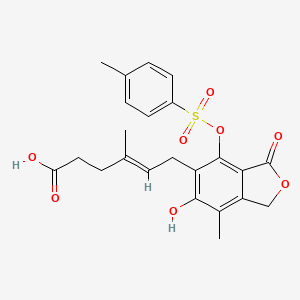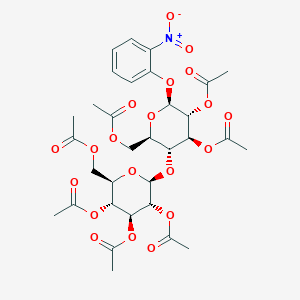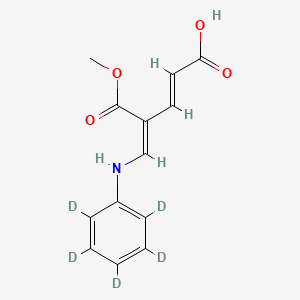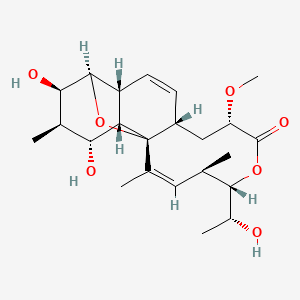
4'-Desmethyl-6'-tosylmycophenolic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4'-Desmethyl-6'-tosylmycophenolic Acid involves complex chemical reactions. For instance, the synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation involving N-tosylimines and organic phosphine catalysts demonstrates the intricate methods used to create structurally similar compounds (Zhu, Lan, & Kwon, 2003). Additionally, the total synthesis of mycophenolic acid, a closely related compound, has been achieved through various synthetic routes, highlighting the complex chemical strategies employed in synthesizing similar compounds (Patterson, 1993).
Molecular Structure Analysis
The molecular structure of mycophenolic acid, which shares a core structure with 4'-Desmethyl-6'-tosylmycophenolic Acid, has been determined through crystallographic studies. These studies reveal the detailed arrangement of atoms and the molecular geometry, providing insights into the structural aspects of these compounds (Covarrubias et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving compounds related to 4'-Desmethyl-6'-tosylmycophenolic Acid are diverse. For example, the desymmetrization of cyclohexadienones via Brønsted acid-catalyzed enantioselective oxo-Michael reaction showcases the type of chemical transformations these compounds can undergo (Gu, Rong, Zheng, & You, 2010).
Physical Properties Analysis
The physical properties of related compounds are often determined by their molecular structure. For example, the hydrogen-bonded assemblages in derivatives of bis(hydroxymethyl)phenol indicate the significance of molecular interactions in defining the physical properties, such as melting points and solubility (Masci & Thuéry, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds similar to 4'-Desmethyl-6'-tosylmycophenolic Acid can be illustrated through the synthesis and membrane-protective activity of 4-aminomethyl derivatives of 2,6-diisobornylphenol. These studies highlight the antioxidative and membrane-protective activities, providing insight into the chemical behavior of such compounds (Buravlev et al., 2017).
Wissenschaftliche Forschungsanwendungen
Phenolic Acids and Their Applications
Chlorogenic Acid (CGA) Pharmacology Chlorogenic acid (CGA) exhibits a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. CGA influences lipid metabolism and glucose regulation, suggesting its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the therapeutic roles of phenolic acids in general, providing a foundation for further exploration of similar compounds (Naveed et al., 2018).
Fluorescent Chemosensors Based on Phenolic Compounds Phenolic compounds have been utilized in the development of fluorescent chemosensors for detecting a variety of analytes, showcasing the versatility of phenolic derivatives in chemical sensing applications. This includes the detection of metal ions, anions, and neutral molecules, highlighting the selectivity and sensitivity of phenolic-based chemosensors (Roy, 2021).
p-Coumaric Acid and Its Biological Activities p-Coumaric acid, another phenolic acid, exhibits antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other bioactivities. Its conjugates have shown even greater biological activity, which suggests that modification of phenolic acids can enhance their therapeutic potential (Pei et al., 2016).
Eigenschaften
IUPAC Name |
(E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8S/c1-13-4-8-16(9-5-13)32(28,29)31-22-17(10-6-14(2)7-11-19(24)25)21(26)15(3)18-12-30-23(27)20(18)22/h4-6,8-9,26H,7,10-12H2,1-3H3,(H,24,25)/b14-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGXPGLZKZKOOJ-MKMNVTDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)O)C)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)O)O)C)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Desmethyl-6'-tosylmycophenolic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)

![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)




![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

